Cas no 1002243-83-5 (methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate)

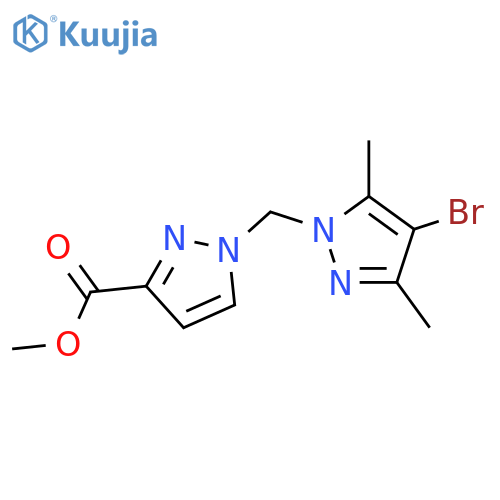

1002243-83-5 structure

商品名:methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate

CAS番号:1002243-83-5

MF:C11H13BrN4O2

メガワット:313.150521039963

MDL:MFCD04050605

CID:3058579

PubChem ID:4773927

methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- <br>1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid methyl ester

- methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate

- methyl 1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylate

- 1002243-83-5

- DTXSID301132928

- EN300-229335

- AKOS000307880

- Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

- BBL039893

- STK349495

- 1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid methyl ester

- 1-(4-bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 h-pyrazole-3-carboxylic acid methyl ester

- methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate

- Methyl1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

-

- MDL: MFCD04050605

- インチ: InChI=1S/C11H13BrN4O2/c1-7-10(12)8(2)16(13-7)6-15-5-4-9(14-15)11(17)18-3/h4-5H,6H2,1-3H3

- InChIKey: LRSPMSWDFPDPHE-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(CN2C=CC(=N2)C(=O)OC)C(=C1Br)C

計算された属性

- せいみつぶんしりょう: 312.02219Da

- どういたいしつりょう: 312.02219Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2

methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-229335-10.0g |

methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate |

1002243-83-5 | 95% | 10.0g |

$2024.0 | 2024-06-20 | |

| abcr | AB499087-250 mg |

Methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1h-pyrazole-3-carboxylate |

1002243-83-5 | 250MG |

€275.80 | 2022-03-01 | ||

| Fluorochem | 027120-5g |

1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid methyl ester |

1002243-83-5 | 5g |

£963.00 | 2022-03-01 | ||

| Enamine | EN300-229335-0.5g |

methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate |

1002243-83-5 | 95% | 0.5g |

$353.0 | 2024-06-20 | |

| Enamine | EN300-229335-5.0g |

methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate |

1002243-83-5 | 95% | 5.0g |

$1364.0 | 2024-06-20 | |

| Fluorochem | 027120-1g |

1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid methyl ester |

1002243-83-5 | 1g |

£363.00 | 2022-03-01 | ||

| Fluorochem | 027120-250mg |

1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid methyl ester |

1002243-83-5 | 250mg |

£182.00 | 2022-03-01 | ||

| Enamine | EN300-229335-1.0g |

methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate |

1002243-83-5 | 95% | 1.0g |

$470.0 | 2024-06-20 | |

| Enamine | EN300-229335-2.5g |

methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate |

1002243-83-5 | 95% | 2.5g |

$923.0 | 2024-06-20 | |

| Enamine | EN300-229335-1g |

methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate |

1002243-83-5 | 1g |

$470.0 | 2023-09-15 |

methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

1002243-83-5 (methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate) 関連製品

- 50920-65-5(1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid)

- 5744-56-9(1,3-Dimethyl-1H-pyrazole-5-carboxylic acid)

- 70500-80-0(Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)

- 133261-07-1(1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester)

- 139755-99-0(1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid)

- 5744-59-2(1,5-Dimethyl-1H-pyrazole-3-carboxylic acid)

- 16034-46-1(1-Methyl-1H-pyrazole-5-carboxylic acid)

- 51986-17-5(ethyl 5-hydroxy-1-methyl-pyrazole-3-carboxylate)

- 25016-20-0(1-Methyl-1H-pyrazole-3-carboxylic acid)

- 5744-40-1(Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1002243-83-5)methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):718.0